Drimentine C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

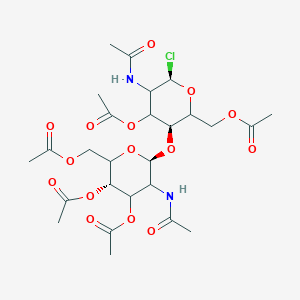

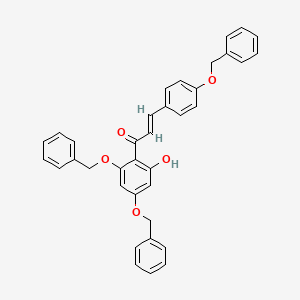

Drimentine C is a terpenylated diketopiperazine antibiotic originally isolated from Actinomycete bacteria . It is a member of the drimentine family, a class of hybrid isoprenoids derived from actinomycete bacteria . Members of this family display weak antitumor and antibacterial activity .

Synthesis Analysis

The total synthesis of Drimentine C has been attempted using three distinct approaches incorporating palladium-catalyzed cyanoamidation, reductive cross-coupling, and photoredox-catalyzed α-alkylation of an aldehyde as key steps . The synthetic efforts use a convergent synthesis to assemble the terpenoid and alkaloid portions of drimentine C from readily available l-tryptophan, l-proline, and (+)-sclareolide .Molecular Structure Analysis

The molecular structure of Drimentine C is complex. It is a heptacyclic molecule formed via two bridging linkages . The planar structure and absolute configuration were established by a combination of spectroscopic methods and X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Drimentine C include palladium-catalyzed cyanoamidation, reductive cross-coupling, and photoredox-catalyzed α-alkylation of an aldehyde . These reactions are key steps to join the alkaloid and terpenoid fragments .Applications De Recherche Scientifique

Antibacterial Activity

Drimentine C belongs to a novel class of antibiotics . It has a new terpenylated diketopiperazine structure which contributes to its antibacterial properties. This makes it a potential candidate for further research in the development of new antibiotics.

Antifungal Activity

In addition to its antibacterial properties, Drimentine C also exhibits antifungal activity . This suggests that it could be used in the treatment of various fungal infections.

Anthelmintic Activity

Drimentine C has been found to have anthelmintic activity , meaning it can be used to expel or destroy parasitic worms. This makes it a potential candidate for the development of new anthelmintic drugs.

Antitumor Activity

Members of the drimentine family, including Drimentine C, display weak antitumor activity . This suggests that it could be used in cancer research and potentially in the development of new cancer treatments.

Total Synthesis

There have been studies towards the total synthesis of Drimentine C . These studies use a convergent synthesis to assemble the terpenoid and alkaloid portions of Drimentine C from readily available l-tryptophan, l-proline, and (+)-sclareolide . This research could lead to a better understanding of the structure and properties of Drimentine C.

Orientations Futures

Mécanisme D'action

Target of Action

Drimentine C, a terpenylated diketopiperazine antibiotic, primarily targets fungal efflux pumps . These pumps are critical components in fungal cells, responsible for the expulsion of toxic substances and antifungal agents from the cell interior . They play a key role in fungal resistance to environmental stresses and antifungal treatments .

Mode of Action

Drimentine C interacts with its targets by inhibiting these efflux pumps . This inhibition increases the intracellular concentration of various substances that are otherwise expelled . The compound’s unique mechanism of action is primarily focused on this inhibition .

Biochemical Pathways

The biochemical pathways affected by Drimentine C are those related to the expulsion of toxic substances and antifungal agents from fungal cells . By inhibiting efflux pumps, Drimentine C disrupts these pathways, leading to an increase in the intracellular concentration of various substances .

Pharmacokinetics

The compound’s ability to inhibit fungal efflux pumps suggests it may have good bioavailability within fungal cells .

Result of Action

The inhibition of efflux pumps by Drimentine C can lead to fungal cell toxicity and ultimately cell death . This is due to the increased intracellular concentration of various substances that are normally expelled by the efflux pumps .

Action Environment

The action of Drimentine C is influenced by the environment within fungal cells. The efficacy and stability of the compound may be affected by factors such as the presence of other substances within the cell and the overall health and state of the cell

Propriétés

IUPAC Name |

(1S,4S,10S,12S)-12-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,8,19-triazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-13,15,17-triene-3,9-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N3O2/c1-19-12-13-25-29(2,3)14-8-15-30(25,4)21(19)17-31-18-24-26(35)33-16-7-11-23(33)27(36)34(24)28(31)32-22-10-6-5-9-20(22)31/h5-6,9-10,21,23-25,28,32H,1,7-8,11-18H2,2-4H3/t21-,23-,24-,25-,28-,30+,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEHMEZFTNYYIF-RJBXWAARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC34CC5C(=O)N6CCCC6C(=O)N5C3NC7=CC=CC=C47)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@]34C[C@H]5C(=O)N6CCC[C@H]6C(=O)N5[C@@H]3NC7=CC=CC=C47)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Drimentine C | |

Q & A

Q1: What synthetic strategies have been explored for the total synthesis of Drimentine C?

A1: Several approaches have been investigated for the total synthesis of Drimentine C. Key strategies include palladium-catalyzed cyanoamidation, reductive cross-coupling reactions, and photoredox-catalyzed α-alkylation of aldehydes. [, ] These methods aim to efficiently assemble the complex terpenoid and alkaloid portions of the molecule from readily available starting materials like l-tryptophan, l-proline, and (+)-sclareolide. []

Q2: What is the significance of the conformational behavior observed in Indotertine B?

A2: Indotertine B, a drimentine analog, exhibits rotamerism about its N-C(O) bond, existing as two rotational isomers in a 2:1 ratio. [] This conformational flexibility could potentially influence its interactions with biological targets and might be a factor to consider in understanding its structure-activity relationships. Further investigations are needed to clarify the impact of this rotamerism on biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)

![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)

![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(triethylsilyl) Baccatin III](/img/structure/B1140391.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)

![N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B1140393.png)